N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline
Description
N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a heterocyclic compound featuring a thiazole core substituted with a pyridin-3-ylmethyl group, an aniline moiety, and a 3-(azepan-1-ylsulfonyl)phenyl group. Though explicit data on this compound’s molecular weight or CAS number are absent in the evidence, structurally similar analogs (e.g., CAS 861813-03-8) have molecular weights ~500–515 g/mol, suggesting comparable bulk and hydrophobicity .
Properties
Molecular Formula |
C27H28N4O2S2 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
4-[3-(azepan-1-ylsulfonyl)phenyl]-N-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C27H28N4O2S2/c32-35(33,30-16-6-1-2-7-17-30)25-14-8-11-23(18-25)26-21-34-27(29-24-12-4-3-5-13-24)31(26)20-22-10-9-15-28-19-22/h3-5,8-15,18-19,21H,1-2,6-7,16-17,20H2 |
InChI Key |
UANFLTYDOGMKCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CC5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine and azepane sulfonyl groups. Key reagents include thioamides, halogenated pyridines, and azepane derivatives. Reaction conditions often involve the use of strong bases, solvents like dimethylformamide, and catalysts such as palladium complexes.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the azepane sulfonyl group.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: In biological research, this compound can serve as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The thiazole ring and pyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The azepane sulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Thiazole Sulfonamide Derivatives
Key Observations :
- Electronic Effects : Pyridine and morpholine introduce electron-rich regions, influencing charge distribution and reactivity .
- Steric Effects : Bulky substituents (e.g., 3,5-dimethylpiperidine) may hinder interactions with flat binding pockets .
Physicochemical Properties
Table 2: Molecular Formulas and Weights of Analogous Compounds
Key Observations :
- Higher molecular weights (~500 g/mol) correlate with increased hydrophobicity, impacting membrane permeability and bioavailability .
- Ethoxy or methoxy groups (e.g., in ) improve solubility compared to purely aromatic systems .
Key Observations :
- Target Selectivity : Azepane and pyridine combinations may favor interactions with eukaryotic enzymes (e.g., kinases) over prokaryotic targets .
- Antimicrobial vs. Anticancer : Morpholine derivatives exhibit broader antimicrobial activity, while halogenated analogs target specific pathogens .
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